Sodium 2-amino-4-sulfobenzenesulfonate
Description
Structure
2D Structure
Properties
CAS No. |
24605-36-5 |
|---|---|
Molecular Formula |
C6H6NNaO6S2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
sodium;3-amino-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
SYFQTIIOWUIZGU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] |
Other CAS No. |
41184-20-7 76684-33-8 24605-36-5 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Aromatic Amines Followed by Neutralization
The most common industrial approach involves:
- Starting Material: Aromatic amine (such as aniline derivatives)
- Sulfonation: Treatment with fuming sulfuric acid (oleum) or concentrated sulfuric acid to introduce sulfonic acid groups onto the aromatic ring.
- Neutralization: The sulfonated intermediate is then neutralized with sodium hydroxide to form the sodium salt.
This method yields Sodium 2-amino-4-sulfobenzenesulfonate with good purity and yield, suitable for further industrial use.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonation | Aromatic amine + fuming sulfuric acid (oleum), temperature typically 25-85 °C | Introduction of sulfonic acid groups on benzene ring |
| Neutralization | Sodium hydroxide (NaOH) | Formation of sodium salt of sulfonated amine |
This general method is supported by commercial synthesis descriptions, which emphasize sulfonation followed by neutralization and purification steps.
Preparation via Ortho-Nitrotoluene Sulfonation and Subsequent Reduction
A patented method (CN104496863A) describes a more specific synthetic route starting from ortho-nitrotoluene:
-
- Ortho-nitrotoluene is dissolved in fuming sulfuric acid at 25-85 °C.
- 65% oleum is added dropwise to perform sulfonation, yielding 2-nitro-4-sulfobenzoic acid intermediate.
Auto-Oxidation Reduction Step:
- The 2-nitro-4-sulfobenzoic acid undergoes an intramolecular auto-oxidation-reduction reaction under basic conditions.
- The reaction temperature is maintained between 60-130 °C.
- This converts the nitro group to an amino group, producing 2-amino-4-sulfobenzoic acid.
-
- The acid form is neutralized with sodium hydroxide to yield this compound.
This process eliminates the need for external oxidizing or reducing agents, reducing costs and environmental impact.
| Step | Conditions/Details | Chemical Transformation |
|---|---|---|
| Sulfonation | Ortho-nitrotoluene + fuming sulfuric acid + 65% oleum, 25-85 °C | Formation of 2-nitro-4-sulfobenzoic acid |
| Auto-oxidation reduction | Basic conditions, 60-130 °C | Reduction of nitro to amino group |
| Neutralization | Sodium hydroxide | Formation of sodium salt |
Advantages of this method include environmental benefits by recycling sulfur oxide waste and cost savings by avoiding separate oxidation/reduction reagents.
Comparative Summary of Preparation Methods
| Preparation Route | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonation + Neutralization | Aromatic amine (e.g., aniline derivatives) | Sulfonation with oleum, neutralization with NaOH | Simple, widely used, scalable | Requires handling of corrosive oleum |
| Ortho-nitrotoluene route (patented) | Ortho-nitrotoluene | Sulfonation + auto-oxidation-reduction | No external redox agents, cost-effective, environmentally friendly | More complex, requires precise temperature control |
Research Findings and Practical Considerations
- The sulfonation reaction is highly dependent on reaction temperature and oleum concentration to control substitution position and yield.
- Auto-oxidation reduction reactions in the patented method provide a greener alternative by eliminating separate redox chemicals.
- Purification typically involves crystallization or drying steps after neutralization to obtain the pure sodium salt.
- Safety measures are critical due to the corrosive nature of oleum and the irritant properties of the compound.
Scientific Research Applications
Biomedical Applications
1. Anticancer Research
Sodium 2-amino-4-sulfobenzenesulfonate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of sulfonated aromatic compounds have shown promise in selectively targeting cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.
2. Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. This compound can enhance the solubility and bioavailability of certain drugs, making it a valuable component in formulating effective therapeutic agents .
Analytical Chemistry Applications
1. Fluorescent Probes
this compound has been utilized as a fluorescent probe in analytical chemistry. Its fluorescent properties allow it to be used in detecting various analytes through fluorescence spectroscopy. The compound's ability to exhibit different emission spectra based on environmental conditions makes it suitable for monitoring chemical reactions and environmental changes .
2. Sensor Development
The compound is also employed in the development of sensors for detecting heavy metals and other pollutants. Its high sensitivity and specificity make it an excellent candidate for environmental monitoring applications, where accurate detection of contaminants is critical.
Industrial Applications
1. Dyes and Pigments
this compound is used in the synthesis of dyes and pigments due to its sulfonic acid groups, which enhance the solubility of dye compounds in water. This property is particularly useful in textile and paper industries where water-soluble dyes are required .
2. Surfactants
The compound’s surfactant properties are beneficial in various industrial processes, including detergents and cleaning products. Its ability to lower surface tension aids in emulsifying oils and fats, making it an effective ingredient in formulations aimed at improving cleaning efficiency.
Case Study 1: Anticancer Efficacy
A study conducted on a series of sulfonated compounds, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The findings suggested that modifications to the sulfonate group could enhance the anticancer activity, providing a pathway for future drug design .
Case Study 2: Environmental Sensing
In a recent analytical study, this compound was incorporated into a sensor platform for detecting lead ions in water samples. The sensor exhibited high sensitivity and rapid response times, highlighting the compound's potential for real-time environmental monitoring .
Mechanism of Action
The mechanism by which Sodium 2-amino-4-sulfobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it targets electrophilic centers in other molecules. Additionally, its sulfonate groups can participate in ionic interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Sodium 2-amino-5-sulfobenzoate (CAS: 98-43-1)
- Key Differences: The sulfonate group is at position 5 instead of 3. It exhibits a high similarity score (0.98) to this compound, suggesting overlapping applications in dye chemistry .
- Applications : Used as a coupling agent in azo dyes.
2-Hydrazinyl-4-sulfobenzoic Acid (CAS: 77734-51-1)
- Molecular Formula : C₇H₈N₂O₄S.
- Key Differences: Substitution of the amino group with a hydrazinyl (-NHNH₂) moiety introduces redox activity, making it suitable for coordination chemistry and catalysis. However, the hydrazinyl group reduces stability under oxidative conditions compared to the amino group in this compound .
- Applications : Precursor for synthesizing hydrazine-based metal complexes.
Functional Group Modifications
3-Amino-4-hydroxybenzenesulfonic Acid (CAS: 98-37-3)
- Molecular Formula: C₆H₇NO₄S.
- Key Differences: A hydroxyl (-OH) group replaces one sulfonate group. This increases acidity (pKa ~1–2 for -SO₃H vs. ~10 for -OH) and alters solubility in polar solvents. The compound is less thermally stable than this compound due to the hydroxyl group’s susceptibility to dehydration .
- Applications : Intermediate in sulfa drug synthesis.
3,4-Diaminobenzenesulfonic Acid (CAS: 7474-78-4)
- Molecular Formula : C₆H₈N₂O₃S.
- Key Differences: Contains two amino groups at positions 3 and 4, enhancing chelation capabilities but reducing solubility in aqueous solutions due to increased hydrogen bonding. This contrasts with this compound’s single amino group and superior solubility .
- Applications : Chelating agent in wastewater treatment.
Structural and Crystallographic Insights
Evidence from related sulfonates, such as 2-Aminoanilinium 4-methylbenzenesulfonate, reveals critical structural parameters. For example, the O–S–O bond angles in sulfonate groups average 111.59°, consistent with trigonal planar geometry, which stabilizes crystal lattices through hydrogen bonding and ionic interactions . This compound likely adopts similar packing, but its sodium counterion may enhance ionic conductivity compared to ammonium analogs.
Tabulated Comparison of Key Compounds
*Inferred from CAS registry data.
Biological Activity
Sodium 2-amino-4-sulfobenzenesulfonate, commonly known as sodium sulfanilate, is an organic compound with significant biological activity. This article explores its properties, biological effects, and potential applications in various fields, particularly in pharmaceuticals and biochemistry.
- Chemical Formula : C₆H₆NNaO₆S₂
- Molecular Weight : 275.23 g/mol
- CAS Number : 24605-36-5
- Solubility : Highly soluble in water (up to 116,000 mg/ml) .
Biological Activity
This compound has been studied for its various biological effects, including:
- Antimicrobial Activity :
- Cytotoxicity :
- Anti-inflammatory Properties :
The biological activity of this compound is attributed to its ability to interact with various cellular pathways:
- Nitric Oxide Synthase Inhibition : The compound inhibits the production of nitric oxide (NO), a signaling molecule involved in inflammation and immune response. This inhibition can lead to reduced inflammation and tissue damage in various pathological conditions .
- DNA Interaction : Preliminary studies suggest that sodium sulfanilate may bind to DNA, potentially disrupting cellular processes related to replication and transcription, which could contribute to its cytotoxic effects on cancer cells .
Case Studies
- Cytotoxicity Assay on HepG-2 Cells :
- Anti-inflammatory Study :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₆H₆NNaO₆S₂ |
| Molecular Weight | 275.23 g/mol |
| Solubility | Highly soluble (116,000 mg/ml) |
| Toxicity | Toxic if swallowed; dermal contact |
| Cytotoxicity IC₅₀ | Varies by cell line; effective at 100 µg/mL |
Q & A
Q. How can researchers optimize the synthesis of Sodium 2-amino-4-sulfobenzenesulfonate to achieve high purity?
Methodological Answer: Synthesis optimization involves controlled sulfonation and amination steps. For example, Guo et al. (2012) achieved high yields by maintaining reaction temperatures between 60–80°C during sulfonation and using stoichiometric control of nitrating agents . Purification via recrystallization in ethanol-water mixtures (3:1 v/v) removes unreacted intermediates. Elemental analysis (C, H, N, S) and HPLC (using sulfonic acid-modified columns) validate purity, as described in reagent specifications for similar sulfonates .
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation Temp. | 70°C (±2°C) | 85–90 | ≥98 |
| Amination Catalyst | H₂SO₄ (0.5 M) | 78–82 | 95–97 |
| Recrystallization | Ethanol:H₂O (3:1) | 90–92 | ≥99 |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: Basic characterization includes:
- Elemental Analysis : Quantify C, H, N, and S to verify stoichiometry (deviation ≤0.4% from theoretical values) .
- FT-IR Spectroscopy : Identify sulfonate (S=O stretching at 1180–1200 cm⁻¹) and amino (N-H bending at 1550–1650 cm⁻¹) groups .
- UV-Vis Spectrophotometry : Detect absorbance peaks at 260–280 nm (aromatic π→π* transitions) to assess conjugation .
For reproducibility, cross-validate results with HPLC (retention time: 8.2 min, C18 column, 0.1% TFA mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer: Discrepancies often arise from variations in solvent purity, temperature control, and measurement techniques. To address this:
- Use standardized solvents (ACS grade) and thermostatic baths (±0.1°C) .
- Employ gravimetric and UV-Vis methods in parallel. For instance, dissolve 100 mg in 10 mL H₂O at 25°C, filter (0.22 μm), and quantify via absorbance at 265 nm .
- Compare results with computational solubility models (e.g., COSMO-RS) to identify outliers .
Q. What advanced methodologies are suitable for studying the sulfonation kinetics of this compound derivatives?
Methodological Answer:
- Stopped-Flow Spectroscopy : Monitor real-time sulfonation rates by tracking absorbance changes at 300 nm (reactant depletion) .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during sulfonic acid group incorporation (ΔH ≈ -45 kJ/mol) .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in sulfonation .
Example Kinetic Data:
| Derivative | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 4-Chloro derivative | 2.3 × 10⁻³ | 68.5 |
| 2-Methyl derivative | 1.8 × 10⁻³ | 72.1 |
Q. How can this compound be functionalized for applications in supramolecular chemistry?
Methodological Answer:
- Post-Synthetic Modification : React the amino group with acyl chlorides (e.g., acetyl chloride) to introduce hydrophobic moieties .
- Coordination Chemistry : Use sulfonate groups to chelate metal ions (e.g., Cu²⁺, Fe³⁺) in aqueous solutions (pH 5–7), monitored via cyclic voltammetry .
- Self-Assembly Studies : Analyze nanostructure formation (e.g., micelles) using dynamic light scattering (DLS) and TEM .
Methodological Challenges and Solutions
Q. What are the challenges in quantifying trace amounts of this compound in biological matrices?
Methodological Answer:
- Matrix Interference : Serum proteins can bind sulfonates, reducing recovery. Pre-treat samples with acetonitrile (1:2 v/v) to precipitate proteins .
- Detection Limits : Enhance sensitivity using LC-MS/MS (LOQ: 0.1 ng/mL) with a deuterated internal standard .
- Calibration : Use isotopically labeled analogs (e.g., ¹³C₆-Sodium 2-amino-4-sulfobenzenesulfonate) to correct for ion suppression .
Data Interpretation Guidelines
Q. How should researchers address variability in catalytic activity studies involving this compound-based catalysts?
Methodological Answer:
- Statistical Robustness : Perform triplicate trials and report mean ± SEM. Use ANOVA to identify significant differences (p < 0.05) .
- Surface Analysis : Characterize catalyst surfaces with XPS to detect sulfonate group degradation (e.g., S 2p peak shifts) .
- Control Experiments : Compare with non-sulfonated analogs to isolate sulfonate-specific effects .
Synthesis and Application Innovations
Q. What novel applications of this compound are emerging in materials science?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
